1-Benzothiazol-2-yl-ethylamine
Overview
Description
1-Benzothiazol-2-yl-ethylamine is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-Benzothiazol-2-yl-ethylamine, a derivative of benzothiazole, has been found to have significant biological activity. The primary targets of this compound are various enzymes and proteins involved in bacterial and viral processes . For instance, it has been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes and proteins. This inhibition disrupts the normal functioning of the bacteria or virus, thereby exhibiting its anti-bacterial and anti-viral effects . The exact mode of interaction between this compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the synthesis and function of the targeted enzymes and proteins. By inhibiting these targets, the compound disrupts the biochemical pathways, leading to the death or inactivation of the bacteria or virus .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of bacteria and viruses. This is achieved through the disruption of essential biochemical pathways, leading to the death or inactivation of these microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-ethylamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions, often using ethanol as a solvent and a catalyst such as hydrochloric acid . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Electrosynthesis, which uses electric current to drive chemical reactions, is a preferred method due to its energy efficiency and reduced use of hazardous reagents . This method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and isopropyl alcohol as a solvent .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiazol-2-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-Benzothiazol-2-yl-ethylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the ethylamine group.
2-Aminobenzothiazole: A closely related compound with an amino group at the second position.
Benzoxazole: A similar heterocyclic compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1-Benzothiazol-2-yl-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVJOKQWUUSEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458666 | |
Record name | 1-Benzothiazol-2-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177407-14-6 | |
Record name | 1-Benzothiazol-2-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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